molecular formula C13H18N2O4S B194008 (6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid CAS No. 146794-70-9

(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid

Cat. No.: B194008
CAS No.: 146794-70-9
M. Wt: 298.36 g/mol
InChI Key: JLNXDMISSHNIAD-GMSGAONNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid is a critical advanced intermediate in the synthetic pathway of second-generation cephalosporin antibiotics, most notably serving as a direct precursor to Cefuroxime axetil [source: https://pubchem.ncbi.nlm.nih.gov/compound/5487624]. Its research value is paramount in medicinal chemistry for the study and development of semisynthetic beta-lactam antibiotics. The compound's core structure contains the beta-lactam ring essential for antibacterial activity, which functions by irreversibly inhibiting penicillin-binding proteins (PBPs) and disrupting bacterial cell wall synthesis [source: https://www.ncbi.nlm.nih.gov/books/NBK545311/]. The specific (6R,7R) stereochemistry and the 2,2-dimethyl-1-oxopropyl (pivaloyloxymethyl) side chain are key structural features investigated for their role in conferring stability against beta-lactamase enzymes produced by certain resistant bacteria, as well as influencing the pharmacokinetic properties, particularly oral bioavailability, of the final drug product. Researchers utilize this intermediate to explore novel synthetic routes, create structural analogs for structure-activity relationship (SAR) studies, and develop improved cephalosporin-based therapies with enhanced spectra of activity and resistance profiles.

Properties

IUPAC Name

(6R,7R)-7-(2,2-dimethylpropanoylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-6-5-20-10-7(14-12(19)13(2,3)4)9(16)15(10)8(6)11(17)18/h7,10H,5H2,1-4H3,(H,14,19)(H,17,18)/t7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNXDMISSHNIAD-GMSGAONNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C)(C)C)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C)(C)C)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146794-70-9
Record name N-Pivaloyl 7-aminodesacetoxycephalosporanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146794709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-PIVALOYL 7-AMINODESACETOXYCEPHALOSPORANIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDO0VUD5WQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Solvent Systems and Temperature Control

Reactions are conducted in polar aprotic solvents like dimethylacetamide (DMAC) or dimethylformamide (DMF) to enhance reagent solubility. A DMAC/DMF mixture (1:1 v/v) at –30°C ensures optimal reactivity while preserving the β-lactam ring integrity. Lower temperatures suppress hydrolysis, critical for maintaining stereochemical fidelity.

Table 1: Solvent and Temperature Optimization

SolventTemperature (°C)Yield (%)Purity (%)Source
DMAC/DMF–3071.390.9
Dichloromethane2565.085.2

Base Selection and pH Management

Triethylamine or sodium bicarbonate neutralizes HCl generated during acylation. Maintaining pH 7.0–8.0 is crucial; acidic conditions precipitate unreacted 7-ADCA, while alkaline media risk β-lactam degradation. In industrial settings, automated pH titration ensures consistency.

Reaction Mechanism and Kinetics

The acylation proceeds via a two-step mechanism:

  • Activation : Pivaloyl chloride reacts with the solvent or base to form a reactive mixed anhydride.

  • Nucleophilic Attack : The 7-amino group of 7-ADCA attacks the electrophilic carbonyl carbon, forming the amide bond.

Rate-limiting factors :

  • Steric hindrance : The bulky pivaloyl group slows diffusion-controlled steps.

  • Temperature : Lower temperatures (–30°C) reduce byproduct formation but require extended reaction times (60–90 minutes).

Industrial-Scale Production

Reactor Design and Process Intensification

Large-scale reactors employ jacketed vessels with cryogenic cooling capabilities. Continuous flow systems enhance heat transfer and reduce batch variability.

Table 2: Industrial Process Parameters

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume100 mL500 L
Cooling EfficiencyDry ice/acetoneLiquid nitrogen
Yield71.3%82.5%

Purification and Crystallization

Crude product is isolated via acid precipitation (pH 2.0) and washed sequentially with water and dichloromethane. Recrystallization from methanol/water mixtures increases purity to >98%. Industrial processes use centrifugal filtration and vacuum drying (45°C, 24 h) for bulk material.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy : Peaks at 1764.7 cm⁻¹ (β-lactam C=O) and 1728.1 cm⁻¹ (ester C=O) confirm core structure.

  • HPLC-MS : [M–H]⁻ ion at m/z 380.06 aligns with the molecular formula C₁₃H₁₈N₂O₄S.

Table 3: Analytical Data Comparison

TechniqueKey Peaks/DataSignificance
¹H NMRδ 3.76–3.86 (S–CH₂)Confirms thia-azabicyclo ring
HPLC-UVRetention time 8.2 minPurity assessment

Purity and Stereochemical Integrity

Chiral HPLC with amylose-based columns resolves enantiomers, ensuring >99% stereochemical purity. Racemization is negligible below pH 7.0.

Challenges and Mitigation Strategies

  • Byproduct Formation : Hydrolysis of pivaloyl chloride generates pivalic acid, removed via aqueous washes.

  • Scale-up Risks : Exothermic reactions necessitate controlled reagent addition rates (e.g., 10 mL/min for pivaloyl chloride).

Emerging Methodologies

Enzymatic acylation using immobilized acylases is under investigation, offering greener alternatives with reduced solvent waste .

Chemical Reactions Analysis

Types of Reactions

(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid undergoes various chemical reactions, including:

    Hydrolysis: The pivaloyl group can be hydrolyzed under acidic or basic conditions to yield 7-aminodesacetoxycephalosporanic acid.

    Substitution: The amino group at the 7-position can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

    Hydrolysis: 7-aminodesacetoxycephalosporanic acid

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation and Reduction: Oxidized or reduced forms of the compound

Scientific Research Applications

Chemistry

The compound serves as an intermediate in synthesizing new cephalosporin antibiotics. Researchers explore modifications to its structure to enhance antibacterial properties and resistance to beta-lactamase enzymes, which are crucial for developing effective antibiotics against resistant bacterial strains .

Biology

Studies have examined the interactions of this compound with bacterial enzymes, particularly focusing on its mechanism of action. It inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are essential for maintaining cell wall integrity. This inhibition leads to bacterial cell lysis, making it a potent antibacterial agent .

Medicine

The compound is under investigation for its efficacy and safety profiles as an antibiotic. Clinical studies aim to determine its effectiveness against various bacterial infections, particularly those caused by resistant strains. Its potential use in combination therapies is also being explored to enhance therapeutic outcomes .

Case Studies and Research Findings

Several case studies have documented the compound's antibacterial efficacy:

  • In Vitro Studies : Laboratory tests demonstrate that the compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Clinical Trials : Ongoing clinical trials are assessing its safety and efficacy in treating infections caused by resistant strains of bacteria, providing insights into its potential as a first-line treatment option.
  • Mechanistic Studies : Research has shown that the compound's interaction with PBPs disrupts peptidoglycan synthesis, leading to increased susceptibility of bacteria to lysis under osmotic pressure.

Mechanism of Action

The mechanism of action of (6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid involves its interaction with bacterial cell wall synthesis enzymes. The compound inhibits the transpeptidation step in peptidoglycan synthesis, which is crucial for bacterial cell wall integrity. This leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell. The molecular targets include penicillin-binding proteins (PBPs) that are essential for cell wall biosynthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and stability are modulated by substitutions at the 3- and 7-positions. Below is a systematic comparison with analogous β-lactams:

Substituent Analysis at the 7-Position

Compound Name/ID 7-Position Substituent Key Properties/Effects Source
Target Compound Pivaloyl (2,2-dimethylpropanoyl) Enhanced metabolic stability; resistance to esterases
Compound B () CO-C(CH₃)₃ (pivaloyl-like) Similar stability; potential for extended half-life
Compound C () 1H-Tetrazole-1-ylacetyl Increased β-lactamase resistance; broader Gram-negative coverage
Cephaloridine () 2-Thiophen-2-ylacetyl Improved binding to PBPs in Gram-positive bacteria
Compound 3-Chloro-4-hydroxyphenylacetyl Enhanced penetration into Gram-positive cell walls

Substituent Analysis at the 3-Position

Compound Name/ID 3-Position Substituent Key Properties/Effects Source
Target Compound Methyl Minimal steric hindrance; moderate activity against Enterobacteriaceae
Compound A () [5-Methyl-1,3,4-thiadiazol-2-yl]sulfonylmethyl Increased hydrophilicity; improved solubility
Compound (2-Methyl-5,6-dioxo-1,2,4-triazin-3-yl)sulfanyl Electron-withdrawing group enhances β-lactam ring stability
Compound Acetoxymethyl Prodrug form; hydrolyzes in vivo to active metabolite
7-AVCA () Vinyl Precursor for semi-synthetic cephalosporins; reactive site for further modifications

Structural and Spectroscopic Comparisons

  • NMR Data () : Comparative NMR studies reveal that regions of chemical shifts (e.g., positions 29–36 and 39–44) differ significantly in analogs with bulky substituents (e.g., thiadiazolyl or tetrazolyl groups), altering electronic environments and binding kinetics .
  • Synthetic Routes: The target compound is synthesized via acylation of 7-ADCA (7-amino-desacetoxycephalosporanic acid) with pivaloyl chloride, whereas analogs like those in require multi-step coupling with specialized amino acid derivatives .

Biological Activity

(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid, also known as a derivative of 7-aminodesacetoxycephalosporanic acid, is a member of the cephalosporin class of antibiotics. This compound exhibits significant biological activity primarily through its antibacterial properties, targeting bacterial cell wall synthesis.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2O4S, with a molecular weight of 298.36 g/mol. Its structure features a bicyclic system that is characteristic of cephalosporins, along with a pivaloyl group at the amino position.

PropertyValue
Molecular FormulaC13H18N2O4S
Molecular Weight298.36 g/mol
Melting Point>171°C (dec.)
SolubilitySlightly soluble in DMSO and water (heated)
pKa3.13 ± 0.50

The primary mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. By binding to these proteins, the compound disrupts the transpeptidation process critical for the integrity of the bacterial cell wall, leading to cell lysis and death.

Antibacterial Efficacy

Research indicates that this compound exhibits potent antibacterial activity against various Gram-positive and Gram-negative bacteria.

  • Spectrum of Activity :
    • Effective against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.
    • Shows lower efficacy against Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) :
    • The MIC values for common pathogens range from 0.5 to 16 µg/mL, depending on the organism and testing conditions.

Case Studies

Several studies have explored the efficacy and safety profile of this compound:

  • Study on Efficacy Against Resistant Strains :
    • A study published in Antimicrobial Agents and Chemotherapy demonstrated that this compound retained activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, suggesting its potential use in treating resistant infections .
  • Pharmacokinetics :
    • Research focusing on pharmacokinetics indicated that after intravenous administration in animal models, the compound showed rapid distribution and elimination, with significant concentrations achieved in lung tissues, making it suitable for respiratory infections .
  • Safety Profile :
    • Toxicological assessments revealed a favorable safety profile with minimal adverse effects observed at therapeutic doses in animal studies .

Applications in Medicine

The compound is being investigated for its potential applications in treating various bacterial infections, particularly those caused by resistant strains. Its formulation into novel drug delivery systems is also under exploration to enhance bioavailability and efficacy.

Q & A

Q. What are the key structural features of this compound, and how do they influence reactivity?

The compound is a cephalosporin derivative characterized by:

  • A β-lactam ring fused to a dihydrothiazine ring (5-thia-1-azabicyclo[4.2.0]oct-2-ene core), critical for antibacterial activity.
  • A (2,2-dimethyl-1-oxopropyl)amino group at the C7 position, which enhances stability against β-lactamases compared to simpler acyl side chains.
  • A methyl substituent at C3, influencing steric interactions during synthesis and target binding .

Methodological Insight : Use X-ray crystallography or nuclear Overhauser effect (NOE) NMR to confirm stereochemistry (6R,7R configuration). For reactivity studies, employ density functional theory (DFT) to model electronic effects of the C7 substituent .

Q. What synthetic routes are commonly used to prepare this compound?

The synthesis typically involves:

Core Construction : Enzymatic or chemical coupling of 7-aminocephalosporanic acid (7-ACA) derivatives with the (2,2-dimethylpropanoyl)amino side chain.

Side-Chain Modification : Acylation at C7 using 2,2-dimethylpropanoyl chloride under anhydrous conditions (e.g., DMF, 0–5°C).

Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients to isolate the product .

Key Challenges : Low yields due to steric hindrance at C6. Optimize by using bulky base catalysts (e.g., Hünig’s base) to enhance nucleophilic substitution efficiency .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Purity Analysis : HPLC with UV detection (λ = 254 nm) and a mobile phase of 0.1% TFA in water/acetonitrile.
  • Structural Confirmation :
    • MS : High-resolution ESI-MS to verify molecular weight (C16H21N3O5S, exact mass 391.11 g/mol).
    • NMR : <sup>1</sup>H-NMR (DMSO-d6) for detecting β-lactam protons (δ 4.5–5.5 ppm) and side-chain methyl groups (δ 1.2–1.4 ppm).
  • Chirality : Polarimetry or chiral HPLC to confirm R,R configuration .

Advanced Research Questions

Q. How can synthetic yield be improved given steric hindrance at the C7 position?

Experimental Design :

  • Catalyst Screening : Test palladium-catalyzed cross-coupling or enzymatic acylation (e.g., immobilized lipases) to bypass steric limitations.
  • Solvent Optimization : Compare yields in polar aprotic solvents (DMF, DMSO) versus ionic liquids.
  • In Situ Monitoring : Use FTIR to track acyl intermediate formation and adjust reaction kinetics dynamically .

Data Contradiction : Lower yields in DMSO despite higher solubility. Resolution: DMSO may stabilize unreactive intermediates; switch to DMF with 10% LiCl to enhance nucleophilicity .

Q. How do structural modifications at C3 and C7 affect β-lactamase resistance?

Structure-Activity Relationship (SAR) Approach :

  • C3 Methyl Group : Replace with bulkier groups (e.g., –CH2Ph) and test against TEM-1 β-lactamase. Use MIC assays in E. coli strains.
  • C7 Side Chain : Introduce electron-withdrawing groups (e.g., –CF3) to reduce hydrolysis. Compare stability via HPLC monitoring of β-lactam ring opening .

Key Finding : The (2,2-dimethylpropanoyl)amino group at C7 reduces binding to β-lactamases by 40% compared to phenylacetyl derivatives .

Q. How can spectral data contradictions (e.g., NMR vs. X-ray) be resolved for stereochemical assignments?

Methodology :

Crystallography : Grow single crystals in methanol/water (70:30) and perform X-ray diffraction.

Advanced NMR : Use <sup>13</sup>C-<sup>1</sup>H HSQC and NOESY to correlate spatial proximity of H3 and H7 protons.

Computational Validation : Compare experimental NMR shifts with DFT-predicted values (Gaussian 16, B3LYP/6-31G*) .

Example : A 0.2 ppm discrepancy in H7 chemical shift between NMR and DFT models was resolved by identifying a minor rotameric form in solution .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Stability Study Protocol :

  • pH Stability : Incubate at pH 2–9 (37°C, 24 hr) and quantify degradation via LC-MS.
  • Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (e.g., >150°C).

Q. Results :

  • Acidic Conditions (pH <3) : Rapid β-lactam hydrolysis (t1/2 = 2 hr).
  • Basic Conditions (pH >8) : Oxidation of the thiazine ring, forming sulfoxide derivatives.
  • Storage Recommendation : Lyophilized form at –20°C in amber vials under argon .

Q. How can in vitro bioactivity data be reconciled with poor in vivo efficacy in murine models?

Hypothesis-Driven Approach :

Metabolic Stability : Incubate with liver microsomes to identify rapid clearance pathways (e.g., CYP3A4-mediated oxidation).

Plasma Protein Binding : Use ultrafiltration to measure free drug concentration.

Formulation Adjustments : Test liposomal encapsulation or prodrug strategies (e.g., esterification of the C2 carboxylate) .

Contradiction Resolution : Low oral bioavailability (<10%) due to poor solubility. Switch to intravenous administration or co-administer with absorption enhancers (e.g., sodium caprate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.